molecular formula C8H9BO4 B581203 (4-Formyl-2-methoxyphenyl)boronic acid CAS No. 1028479-47-1

(4-Formyl-2-methoxyphenyl)boronic acid

Cat. No.: B581203
CAS No.: 1028479-47-1
M. Wt: 179.966
InChI Key: PQECZCKVUFXDGP-UHFFFAOYSA-N
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Description

(4-Formyl-2-methoxyphenyl)boronic acid is an organic compound with the molecular formula C8H9BO4 It is a boronic acid derivative characterized by the presence of a formyl group and a methoxy group attached to a phenyl ring

Biochemical Analysis

Biochemical Properties

(4-Formyl-2-methoxyphenyl)boronic acid plays a crucial role in various biochemical reactions. It is known to interact with enzymes, proteins, and other biomolecules. The interaction between this compound and these enzymes is primarily through the formation of reversible covalent bonds with the active site serine residue, leading to enzyme inhibition .

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of serine proteases and kinases by this compound can lead to alterations in cell signaling pathways, affecting processes such as cell growth, differentiation, and apoptosis . Additionally, changes in gene expression and cellular metabolism have been observed in cells treated with this compound .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. This compound forms reversible covalent bonds with the active site serine residue of serine proteases and kinases, leading to enzyme inhibition . This inhibition can result in changes in gene expression and cellular metabolism, ultimately affecting cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but its activity can decrease over time due to degradation . Long-term exposure to this compound has been associated with sustained inhibition of serine proteases and kinases, leading to prolonged effects on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit serine proteases and kinases without causing significant toxicity . At higher doses, toxic effects such as cellular damage and apoptosis have been observed . These findings suggest that there is a threshold dose above which the adverse effects of this compound outweigh its therapeutic benefits .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. For instance, the compound undergoes oxidative hydroxylation, a metabolic process that converts it into more water-soluble metabolites for excretion . This process involves enzymes such as cytochrome P450 oxidases, which play a key role in the metabolism of many xenobiotics .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via passive diffusion or active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation . The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments or organelles through post-translational modifications or targeting signals . For example, it can localize to the cytoplasm, nucleus, or mitochondria, where it can exert its effects on cellular processes . The specific localization of this compound within cells can influence its interaction with biomolecules and its overall biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Formyl-2-methoxyphenyl)boronic acid typically involves the reaction of 4-bromo-2-methoxybenzaldehyde with a boronic acid reagent under Suzuki-Miyaura coupling conditions. The reaction is catalyzed by palladium and usually conducted in the presence of a base such as potassium carbonate in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, including optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, are likely employed to produce this compound efficiently.

Chemical Reactions Analysis

Types of Reactions: (4-Formyl-2-methoxyphenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation: 4-Formyl-2-methoxybenzoic acid.

    Reduction: 4-Hydroxymethyl-2-methoxyphenylboronic acid.

Scientific Research Applications

(4-Formyl-2-methoxyphenyl)boronic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Formyl-2-methoxyphenyl)boronic acid primarily involves its reactivity as a boronic acid derivative. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium complex, followed by reductive elimination to form the desired biaryl product . The formyl group can participate in various organic transformations, contributing to the compound’s versatility in synthesis.

Comparison with Similar Compounds

Uniqueness: (4-Formyl-2-methoxyphenyl)boronic acid is unique due to the presence of both formyl and methoxy groups, which provide a balance of reactivity and stability. This combination allows for diverse chemical transformations and applications in various fields of research and industry.

Properties

IUPAC Name

(4-formyl-2-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BO4/c1-13-8-4-6(5-10)2-3-7(8)9(11)12/h2-5,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQECZCKVUFXDGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C=O)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50726920
Record name (4-Formyl-2-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50726920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1028479-47-1
Record name (4-Formyl-2-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50726920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Formyl-2-methoxyphenylboronic acid
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